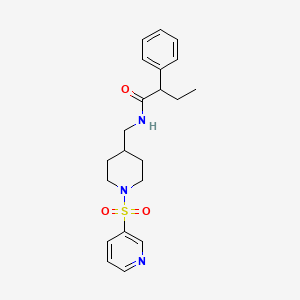

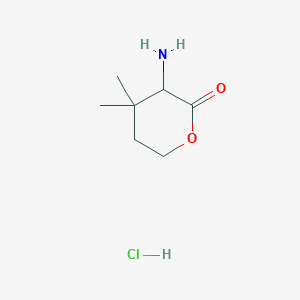

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PPSB and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Transformations

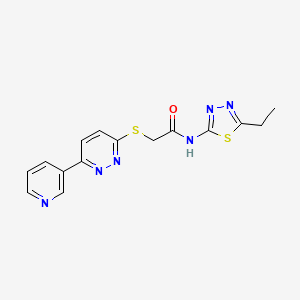

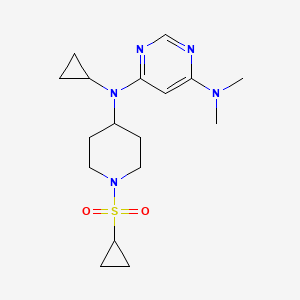

A study highlights the development of a convenient route for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines through the cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method facilitates the synthesis of complex cyclic structures, which are foundational in the development of various pharmacologically active compounds. The process involves conjugate additions and intramolecular acylation, showcasing the chemical versatility and synthetic utility of sulfone-stabilized carbanions in constructing cyclic enamine sulfones (Back & Nakajima, 2000).

Pharmacological Potential

Another research effort describes the discovery of novel pyridine derivatives acting as potent and selective CB2 cannabinoid receptor agonists, indicating significant pharmacological potential. The replacement of the phenyl ring with a pyridine ring in cannabinoid receptor ligands led to the identification of compounds with high potency and selectivity, demonstrating the therapeutic relevance of such structural modifications in drug discovery, particularly for treating neuropathic pain (Chu et al., 2009).

Anticonvulsant Activity

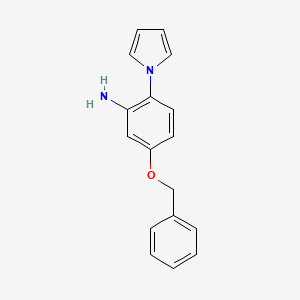

Further investigation into N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and -butanamide derivatives has revealed a new class of hybrid compounds with promising anticonvulsant properties. These compounds, designed as analogs of clinically relevant antiepileptic drugs, displayed broad spectra of activity across several preclinical seizure models, indicating their potential as new therapeutic agents for epilepsy management (Kamiński et al., 2016).

Receptor Antagonism

Another significant contribution to pharmacology is the characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as a novel κ-opioid receptor antagonist. This compound demonstrates high affinity and selectivity for κ-opioid receptors, with potential applications in treating depression and addiction disorders, highlighting the therapeutic value of targeting specific receptor subtypes (Grimwood et al., 2011).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets would likely involve binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

It’s known that tertiary aliphatic amines, a group to which this compound belongs, are biotransformed through a reversible reaction into tertiary amine oxides .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

properties

IUPAC Name |

2-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-2-20(18-7-4-3-5-8-18)21(25)23-15-17-10-13-24(14-11-17)28(26,27)19-9-6-12-22-16-19/h3-9,12,16-17,20H,2,10-11,13-15H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGDDAHFNYVYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2878391.png)

![2-[2-(4-Methylpiperazine-1-carbonyl)oxyethoxy]ethyl 4-methylpiperazine-1-carboxylate](/img/structure/B2878395.png)

![7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2878396.png)

![3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2878403.png)

![N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide](/img/structure/B2878405.png)

![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)